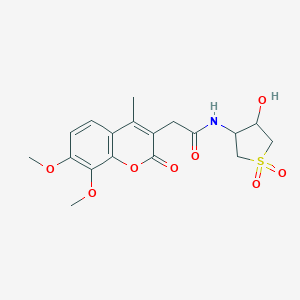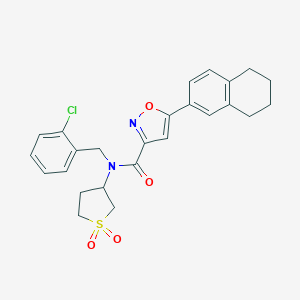![molecular formula C27H22FNO4 B264316 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264316.png)
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, also known as BFH-772, is a synthetic compound that has been the subject of scientific research due to its potential use as a drug candidate. It belongs to the class of pyrrolone derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to downregulate the expression of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the migration and invasion of cancer cells. It has also been shown to increase the activity of antioxidant enzymes and to reduce oxidative stress. In addition, it has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is its relatively low toxicity, which makes it a potentially safe drug candidate. However, its limited solubility in water and some organic solvents may pose a challenge for its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential use as an anti-cancer agent, either alone or in combination with other drugs. Further studies could also investigate its mechanism of action and its potential use in other disease areas, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-fluorobenzaldehyde with 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)pyrrol-2-one in the presence of a catalyst. The resulting intermediate is then subjected to a series of steps involving protection and deprotection of functional groups, followed by oxidation and cyclization to yield the final product.
Aplicaciones Científicas De Investigación
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C27H22FNO4 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(4E)-1-benzyl-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-13-20-14-19(9-12-22(20)33-16)25(30)23-24(18-7-10-21(28)11-8-18)29(27(32)26(23)31)15-17-5-3-2-4-6-17/h2-12,14,16,24,30H,13,15H2,1H3/b25-23+ |
Clave InChI |
NQRSFWNHGCQANF-WJTDDFOZSA-N |
SMILES isomérico |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)/O |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)O |
SMILES canónico |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B264252.png)
![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264256.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264260.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264270.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B264274.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B264279.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264288.png)
![N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264291.png)
![N-ethyl-2-methyl-5-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-a]phthalazin-6-yl}benzenesulfonamide](/img/structure/B264293.png)
![2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B264300.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B264306.png)